molecular formula C21H14N2O6 B11679168 2-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methyl}furan

2-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methyl}furan

Cat. No.: B11679168
M. Wt: 390.3 g/mol
InChI Key: VWNFUQNTFSCGBL-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methyl}furan is an organic compound featuring two nitrophenyl groups and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methyl}furan typically involves multi-step organic reactions. One possible route could involve the following steps:

    Nitration: Introduction of nitro groups to the phenyl rings.

    Furan Formation: Formation of the furan ring through cyclization reactions.

    Coupling Reactions: Connecting the nitrophenyl groups to the furan ring using cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: Potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Catalysis: Use as a ligand in catalytic reactions.

Biology

    Biological Probes: Use in the development of fluorescent probes for biological imaging.

Medicine

    Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.

Industry

    Materials Science: Use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methyl}furan would depend on its specific application. For example, in organic electronics, the compound’s electronic properties would be crucial. In biological applications, its interaction with biological targets such as proteins or nucleic acids would be important.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Nitrophenyl)furan: A simpler compound with one nitrophenyl group.

    5-(4-Nitrophenyl)furan-2-carbaldehyde: A compound with a nitrophenyl group and an aldehyde group.

Uniqueness

2-(4-Nitrophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methyl}furan is unique due to the presence of two nitrophenyl groups and a furan ring, which may confer unique electronic and chemical properties compared to simpler analogs.

Properties

Molecular Formula

C21H14N2O6

Molecular Weight

390.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-5-[[5-(4-nitrophenyl)furan-2-yl]methyl]furan

InChI

InChI=1S/C21H14N2O6/c24-22(25)16-5-1-14(2-6-16)20-11-9-18(28-20)13-19-10-12-21(29-19)15-3-7-17(8-4-15)23(26)27/h1-12H,13H2

InChI Key

VWNFUQNTFSCGBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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